

# Synthesis of 4'-nitro-2-hydroxybenzophenone from methoxy precursor

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone

CAS No.: 42495-50-1

Cat. No.: B1356294

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Application Note: Precision Synthesis of 4'-Nitro-2-Hydroxybenzophenone via Regioselective Demethylation

## Abstract

This application note details a high-fidelity protocol for the synthesis of 4'-nitro-2-hydroxybenzophenone, a critical intermediate in the development of UV-A/UV-B absorbers and photo-labile protecting groups. While direct nitration of 2-hydroxybenzophenone yields a mixture of isomers (primarily 3- and 5-nitro), this guide presents a convergent synthetic strategy. We utilize a regioselective cross-coupling to generate the 4'-nitro-2-methoxybenzophenone precursor, followed by a chelation-controlled demethylation using Aluminum Chloride (

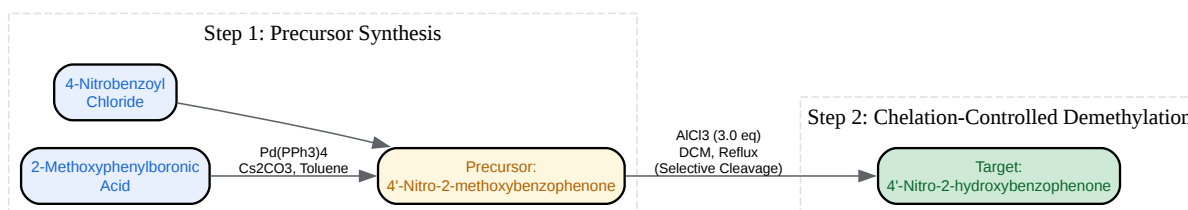
). This method ensures exclusive installation of the nitro group at the 4'-position and the hydroxyl group at the 2-position, eliminating difficult isomer separations.

## Part 1: Strategic Analysis & Retrosynthesis

The structural requirement—an electron-withdrawing nitro group on Ring B (para) and an electron-donating hydroxyl on Ring A (ortho)—presents a "mismatched" electronic challenge for direct electrophilic aromatic substitution.

- **Direct Nitration Failure:** Nitration of 2-hydroxybenzophenone occurs preferentially on the phenol-bearing Ring A (activated), not the desired Ring B.
- **Friedel-Crafts Limitation:** Reaction of 4-nitrobenzoyl chloride with anisole yields a mixture of ortho- and para- isomers, with the unwanted para,para- isomer (4-methoxy-4'-nitrobenzophenone) often dominating.
- **The Solution:** We employ a Suzuki-Miyaura acylation to synthesize the methoxy precursor with perfect regiocontrol, followed by anchimerically assisted demethylation.

## Reaction Scheme



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Figure 1: Convergent synthetic route avoiding isomer mixtures.

## Part 2: Materials & Equipment

Reagent	Grade	Role	Hazard Note
4'-Nitro-2-methoxybenzophenone	>98% (Synthesized)	Precursor	Irritant
Aluminum Chloride ( )	Anhydrous, Granular	Lewis Acid	Reacts violently with water. Corrosive.
Dichloromethane (DCM)	Anhydrous (<50 ppm )	Solvent	Carcinogen suspect.
Hydrochloric Acid (1M)	AR Grade	Quenching Agent	Corrosive.
Sodium Sulfate ( )	Anhydrous	Drying Agent	Irritant.

#### Equipment:

- Flame-dried 3-neck round-bottom flask (RBF) with inert gas inlet ( /Ar).
- Pressure-equalizing addition funnel.
- Reflux condenser with drying tube or bubbler.
- Rotary evaporator.[1]

## Part 3: Experimental Protocol

### Step 1: Synthesis of Precursor (Contextual Reference)

Note: If the precursor is not commercially available, use this Suzuki-Miyaura Acylation protocol to ensure regioselectivity.

- Setup: Charge a flask with 4-nitrobenzoyl chloride (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and  
  
(3 mol%).
- Reaction: Dissolve in anhydrous Toluene. Add  
  
(2.0 eq). Heat to 100°C under Argon for 12 hours.
- Workup: Filter through celite, wash with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain 4'-nitro-2-methoxybenzophenone.

## Step 2: Demethylation (Core Protocol)

This step utilizes the "neighboring group effect." The carbonyl oxygen coordinates with Aluminum, positioning the Lewis acid to clip the ortho-methoxy bond specifically.

### 1. Preparation of Lewis Acid Complex

- Safety: Perform in a fume hood.  
  
releases  
  
gas upon exposure to moisture.
- In a flame-dried 250 mL RBF equipped with a magnetic stir bar and  
  
inlet, suspend Anhydrous  
  
(3.0 equivalents, 400 mg per mmol of substrate) in Anhydrous DCM (5 mL per mmol).
- Note: A slight excess (3.0 eq) is required because the nitro group and carbonyl will sequester some aluminum.

### 2. Addition of Precursor

- Dissolve 4'-nitro-2-methoxybenzophenone (1.0 equivalent) in a minimum volume of anhydrous DCM.
- Add the precursor solution dropwise to the

suspension at 0°C (ice bath) over 15 minutes.

- Observation: The solution will likely turn yellow or orange, indicating the formation of the Aluminum-Carbonyl complex.

### 3. Reaction Phase

- Remove the ice bath and allow the mixture to warm to room temperature.
- Stir for 30 minutes.
- Reflux: Heat the mixture to a mild reflux (approx. 40°C) for 2–4 hours.
- Monitoring: Monitor by TLC (Silica; 80:20 Hexane:EtOAc). The starting material ( ) should disappear, and a more polar spot ( , yellow/green fluorescence) should appear.

### 4. Quenching & Hydrolysis (Critical Step)

- Cool the reaction mixture to 0°C.
- Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (1:1 mixture) with vigorous stirring.
- Caution: Exothermic reaction. Evolution of gas.
- Stir until the solid aluminum salts dissolve and two clear layers appear.

### 5. Extraction & Purification

- Separate the organic (DCM) layer.
- Extract the aqueous layer twice with DCM ( ).

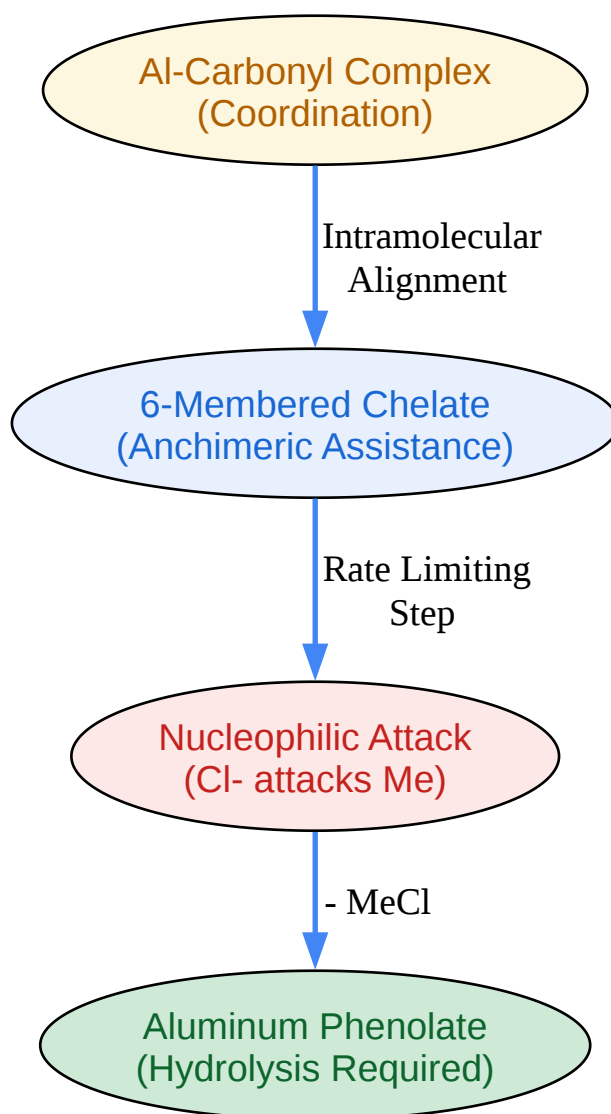
- Combine organic layers and wash with Brine.
- Dry over Anhydrous  
  
, filter, and concentrate in vacuo.
- Recrystallization: The crude yellow solid is typically recrystallized from Ethanol/Water or Methanol to yield bright yellow needles of 4'-nitro-2-hydroxybenzophenone.

## Part 4: Mechanism & Rationale

The success of this reaction relies on Chelotropic Cleavage. Unlike standard ether cleavage which requires harsh

, the ortho geometry allows

to form a stable 6-membered transition state.



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Figure 2: Mechanistic pathway. The carbonyl oxygen (Lewis base) anchors the Aluminum, lowering the activation energy for the cleavage of the ortho-methoxy bond.

Why  $\text{AlCl}_3$  over  $\text{BBr}_3$ ?

- Selectivity:

is less prone to attacking the nitro group than

or

.

- Cost: Significantly cheaper for scale-up.
- Handling: Solid

is easier to handle than liquid/fuming

## Part 5: Analytical Data & Quality Control

Parameter	Expected Value / Observation
Appearance	Yellow crystalline solid (Needles)
Melting Point	118–120°C
IR Spectrum	Broad band 3200–3400 (Intramolecular H-bonded OH) Strong peak ~1630 (H-bonded Carbonyl)
1H NMR (CDCl <sub>3</sub> )	11.8 ppm (s, 1H, OH, exchangeable) 8.3 ppm (d, 2H, Nitro-Ar) 7.8 ppm (d, 2H, Nitro-Ar)
MS (ESI-)	= 242.05

### Troubleshooting Guide:

- Incomplete Reaction: If starting material remains after 4 hours, add an additional 1.0 eq of and reflux for 2 more hours. The nitro group can loosely bind Aluminum, reducing the effective concentration.
- Emulsion during Workup: The aluminum salts can form gels. Wash with 1M HCl thoroughly to break the emulsion.

- Side Products: If the product is dark/tarry, the temperature was likely too high. Keep reflux mild (DCM b.p. 40°C).

## References

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